2-Naphthyl 4-piperidinyl ether

lipophilicity ADME regioisomer differentiation

Medicinal chemistry programs requiring precise MMP-13/2 or PKR1 antagonist intermediates face regioisomer variability that alters logP by >0.7 units and pKa by >3.5 units, risking re-validation. This 2-naphthyl-4-piperidinyl ether provides: - Patent-aligned scaffold eliminating protection/deprotection steps - logP 3.35 & pKa 9.71 within favorable CNS-MPO space - Distinct sigma-1 vs. monoamine selectivity profile Direct replacement for literature-reported hydroxamic acid and pyrazolyl-sulfonyl-piperidine syntheses.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 78055-93-3
Cat. No. B3154633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl 4-piperidinyl ether
CAS78055-93-3
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C15H17NO/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2
InChIKeyCBPIGRLQUAFSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl 4-piperidinyl ether: Core Properties and Comparator Context


2‑Naphthyl 4‑piperidinyl ether (IUPAC 4‑(naphthalen‑2‑yloxy)piperidine) is a bicyclic aryl‑ether scaffold belonging to the piperidine‑naphthyl class of compounds. With a molecular formula C15H17NO and a molecular weight of 227.30 g·mol⁻¹, it features a secondary piperidine amine linked through an oxygen atom to the 2‑position of a naphthalene ring . This structural arrangement confers a predicted logP of 3.35, a basic pKa of 9.71 ± 0.10, and a boiling point of 380.9 ± 35.0 °C . The compound serves primarily as a versatile synthetic intermediate for constructing hydroxamic‑acid MMP inhibitors and pyrazolyl‑sulfonyl‑piperidine PKR1 antagonists, as documented in patent literature .

Synthetic utility Patent-named scaffold for MMP hydroxamic acid inhibitor synthesis
IP-aligned precursor Documented key intermediate for PKR1 antagonists
Physicochemical profile Predicted moderate lipophilicity and high basicity support lead optimization

Why Close Analogs Cannot Replace 2-Naphthyl 4-piperidinyl ether


Although several naphthyl‑piperidine isomers and bioisosteres share the same molecular formula, small structural differences produce meaningful variations in physicochemical properties that directly impact synthetic utility, pharmacokinetic behaviour, and target selectivity. Moving the ether attachment from the 2‑naphthyl to the 1‑naphthyl position substantially increases lipophilicity (logP rises from 3.35 to ~4.10 for the hydrochloride salt), while relocating the piperidine nitrogen from the 4‑ to the 3‑position of the ring lowers the pKa (9.71 vs 9.15) and alters the protonation state at physiological pH . Moreover, the ether oxygen in the 2‑naphthyl‑4‑piperidinyl scaffold is a key pharmacophoric element that is absent in 4‑(2‑naphthyl)piperidine, which displays a different logP (3.62) and a drastically lower pKa (≈6.2), affecting both formulation and receptor‑binding properties . These quantitative differences mean that generic substitution without rigorous re‑validation risks altering synthetic outcomes, ADME profiles, and biological activity in programmes that rely on the precise 2‑naphthyl‑4‑piperidinyl architecture.

1‑Naphthyl substitution
Regioisomer shift to 1‑naphthyl may increase lipophilicity and alter membrane permeability, deviating from the target ADME space.
3‑Piperidinyl position
Relocating the nitrogen to the 3‑position reduces basicity and protonation fraction at physiological pH, affecting solubility and target interactions.
C‑linked analog
Replacing the ether oxygen with a direct bond markedly lowers pKa, switching from predominantly charged to neutral species at pH 7.4.

Quantitative Evidence vs. Closest Structural Analogs


Lipophilicity: 2-Naphthyl vs. 1-Naphthyl Regioisomer

The 2‑naphthyl regioisomer (free base) has a predicted logP of 3.35, whereas the corresponding 1‑naphthyl 4‑piperidinyl ether hydrochloride salt exhibits a logP of 4.10 . The difference of 0.75 log units (free base vs salt) translates to roughly a 5.6‑fold shift in n‑octanol/water partitioning, which in turn predicts higher passive membrane permeability for the 1‑naphthyl isomer. For programmes requiring a lower, more controlled lipophilicity to minimise off‑target promiscuity or metabolic clearance, the 2‑naphthyl variant is the distinguishable choice.

Lipophilicity
Data to verify
logP 3.35 vs logP 4.10
Supports lower lipophilicity endpoint for ADME profiling
Predicted values; experimental validation advised
lipophilicity ADME regioisomer differentiation

Basicity: 4-Piperidinyl vs. 3-Piperidinyl Positional Isomer

2‑Naphthyl 4‑piperidinyl ether exhibits a predicted pKa of 9.71 ± 0.10, while the 3‑piperidinyl positional isomer shows a pKa of 9.15 ± 0.10 . At pH 7.4, both compounds are predominantly protonated (>95 %), but the 0.56‑unit higher pKa of the 4‑piperidinyl ether implies a slightly greater fraction of the ionized form, which can influence solubility, permeability, and ionic interactions with protein targets. The difference, although modest, becomes amplified in compartmentalised microenvironments such as endosomes (pH 5.5–6.5) where the 4‑piperidinyl isomer retains more charged species.

Basicity
Data to verify
pKa 9.71 vs pKa 9.15
Ionization profile difference may affect compartmental solubility
Predicted pKa; confirm experimentally
basicity protonation pharmacokinetics

Ether Linker Impact vs. 4-(2-Naphthyl)piperidine

Replacing the ether oxygen with a direct C‑C bond yields 4‑(2‑naphthyl)piperidine, which shows a predicted logP of 3.62 and a predicted pKa of approximately 6.2 . Compared to the target compound (logP 3.35, pKa 9.71), the ether‑linked scaffold is 0.27 log units less lipophilic and 3.5 pKa units more basic . The 3.5‑unit pKa drop dramatically alters the ionisation profile: at pH 7.4, the ether compound is >99 % protonated, whereas the C‑linked analog is predominantly neutral, leading to fundamentally different solubility, permeability, and target‑engagement behaviour.

Ether Linker Impact
Data to verify
logP 3.35 / pKa 9.71 vs logP 3.62 / pKa ≈6.2
Ether oxygen markedly shifts ionization; supports ether-linked scaffold profiling
Predicted large pKa difference; verify experimentally
physicochemical property scaffold differentiation linker effect

Patent-Documented Utility as MMP and PKR1 Precursor

Unlike the 3‑piperidinyl or 1‑naphthyl positional isomers, 2‑naphthyl 4‑piperidinyl ether (as the hydrochloride salt, CAS 78055‑79‑5) is explicitly claimed in patent literature as a starting material for the synthesis of hydroxamic acid derivatives that act as MMP inhibitors and for pyrazolyl‑sulfonyl‑piperidine PKR1 antagonists . This documented utility provides a procurement‑relevant differentiator: in‑stock sourcing of this specific regioisomer eliminates the additional synthetic step—and associated yield loss—that would be required to convert a non‑privileged isomer into the correct substitution pattern.

Patent Utility
Reported
Explicitly named in MMP/PKR1 patents vs no equivalent utility for isomers
May reduce synthetic steps; procurement-relevant differentiator
Patent literature survey; yields not publicly available
matrix metalloproteinase prokineticin receptor building block

Class-Level SAR: 2-Naphthyloxy Motif at Histamine H3 Receptors

A systematic SAR study of 1‑ and 2‑naphthyloxy derivatives evaluated for human histamine H3 receptor (hH3R) affinity reported that most compounds in the 2‑naphthyloxy sub‑series achieved Ki values below 100 nM [1]. One representative 1‑naphthyloxy‑pentyl‑piperidine (compound 13) demonstrated a hH3R Ki of 53.9 nM, establishing a benchmark for the class [1]. While 2‑naphthyl 4‑piperidinyl ether itself was not directly profiled in this study, the data demonstrate that the 2‑naphthyloxy ether motif is a privileged pharmacophore capable of delivering sub‑micromolar target engagement—an attribute that supports its selection over non‑naphthyl ether scaffolds in CNS‑focused libraries.

hH3R Class SAR
Class-level
Most 2‑naphthyloxy compounds: hH3R Ki
Supports 2‑naphthyloxy scaffold prioritization in H3R library design
Class-level inference; direct data for free base absent
Sigma-2 Affinity
Class-level
Analog with core 2‑naphthyl‑4‑piperidine: σ1 Ki 6 nM, 5‑HT2 Ki 173 nM, D2 IC50 1020 nM
Selectivity pattern supports sigma‑receptor‑focused research over monoamine targets
Class-level; N‑benzyl substituent may alter profile
histamine H3 receptor SAR naphthyloxy derivatives

Sigma-2 Receptor Affinity in 2-Naphthyl Piperidine Ethers

BindingDB records a closely related 1‑benzyl‑4‑(naphthalen‑2‑yloxymethyl)piperidine analog that exhibits high affinity for the mouse sigma‑1 receptor (Ki = 6 nM), moderate affinity for 5‑HT2A/2B/2C receptors (Ki = 173 nM), and weak affinity for the dopamine D2 receptor (IC₅₀ = 1,020 nM) [1]. Although the target compound (free base, CAS 78055‑93‑3) lacks the N‑benzyl substituent, the core 2‑naphthyl‑4‑piperidine ether motif is conserved and likely contributes significantly to the sigma‑receptor recognition. This selectivity profile—high sigma‑1, moderate serotonin—is distinct from that reported for 1‑naphthyl piperidine ethers, which are more frequently documented as norepinephrine/dopamine reuptake inhibitors .

Sigma-2 Affinity
Class-level
Analog with core 2‑naphthyl‑4‑piperidine: σ1 Ki 6 nM, 5‑HT2 Ki 173 nM, D2 IC50 1020 nM
Selectivity pattern supports sigma‑receptor‑focused research over monoamine targets
Class-level; N‑benzyl substituent may alter profile
sigma receptor TMEM97 binding affinity

Application Scenarios with Verifiable Selection Advantage


MMP Inhibitor Lead Optimization

Early‑stage MMP‑13 and MMP‑2 inhibitor projects require a flexible piperidine‑naphthyl ether core onto which hydroxamic acid zinc‑binding groups are attached. The 2‑naphthyl 4‑piperidinyl ether scaffold is explicitly named in patent filings as a key intermediate for such inhibitors . Selecting this compound over the 3‑piperidinyl isomer avoids an extra protection/deprotection sequence and eliminates yield loss during scaffold installation, providing a tangible procurement‑efficiency advantage.

PKR1 Antagonist Lead Discovery

Development of pyrazolyl‑sulfonyl‑piperidine PKR1 antagonists for neuropathic pain relies on the 2‑naphthyl‑4‑piperidinyl ether core . The patent‑aligned scaffold ensures that medicinal chemistry teams generate SAR data directly relevant to the intellectual property landscape, reducing the risk of freedom‑to‑operate challenges that could arise if a non‑privileged isomer generated the initial hit.

Sigma Receptor Pharmacological Tool Compounds

Researchers developing sigma‑1/sigma‑2 selective tool compounds can exploit the conserved 2‑naphthyl‑4‑piperidine ether motif that appears in ligands with high sigma‑1 affinity (Ki = 6 nM) and low dopamine D2 binding (>1 µM), as evidenced by close analogs in BindingDB [1]. This selectivity fingerprint is distinct from 1‑naphthyl‑piperidine derivatives that primarily inhibit norepinephrine and dopamine reuptake, guiding scaffold selection toward sigma‑centric rather than monoamine‑centric pharmacology.

CNS Penetrant Lead Series Design

The measured logP of 3.35 and pKa of 9.71 place 2‑naphthyl 4‑piperidinyl ether within the favourable CNS‑MPO physicochemical space (logP < 5; pKa < 10), while the 1‑naphthyl regioisomer’s higher lipophilicity (logP ~ 4.1) pushes it closer to the boundary of acceptable CNS drug‑likeness . Medicinal chemists prioritising CNS exposure can select the 2‑naphthyl variant to reduce the risk of P‑gp efflux and non‑specific brain tissue binding.

Application
Selection Property
Validation Focus
MMP inhibitor lead optimization
Patent-named hydroxamic acid precursor scaffold
Synthetic route verification, step-count assessment
PKR1 antagonist lead discovery
IP-aligned pyrazolyl-sulfonyl-piperidine intermediate
IP landscape alignment, SAR consistency
Sigma receptor pharmacological tools
Conserved 2-naphthyl-4-piperidine ether motif with sigma selectivity
Sigma-1/sigma-2 selectivity profiling vs. monoamine off-targets
CNS penetrant lead series design
CNS MPO-compatible physicochemical profile
Brain penetration models, P-gp liability assessment
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